Cas no 1891162-17-6 ((1H-indol-5-yl)methanethiol)

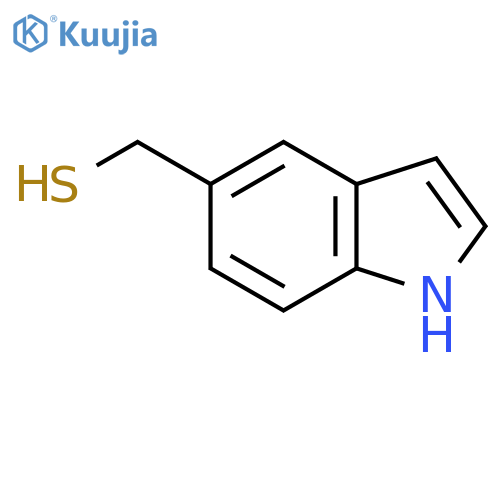

(1H-indol-5-yl)methanethiol structure

商品名:(1H-indol-5-yl)methanethiol

(1H-indol-5-yl)methanethiol 化学的及び物理的性質

名前と識別子

-

- (1H-indol-5-yl)methanethiol

- EN300-1288383

- 1891162-17-6

-

- インチ: 1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2

- InChIKey: OFUXRZALAADFKT-UHFFFAOYSA-N

- ほほえんだ: SCC1C=CC2=C(C=CN2)C=1

計算された属性

- せいみつぶんしりょう: 163.04557046g/mol

- どういたいしつりょう: 163.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 16.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

(1H-indol-5-yl)methanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288383-50mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-1000mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-10000mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-100mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-1.0g |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1288383-500mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-250mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-2500mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1288383-5000mg |

(1H-indol-5-yl)methanethiol |

1891162-17-6 | 5000mg |

$2858.0 | 2023-10-01 |

(1H-indol-5-yl)methanethiol 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1891162-17-6 ((1H-indol-5-yl)methanethiol) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 157047-98-8(Benzomalvin C)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量